1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Description
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6(14)10-12-9(13-15-10)7-3-2-4-8(11)5-7/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKUXLYGBOOPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides and Nitriles
A common synthetic approach involves the cyclization of hydrazide intermediates with nitriles under dehydrating conditions to form the 1,2,4-oxadiazole ring. This method typically uses hydrazides derived from the corresponding acid derivatives, which react with nitriles in the presence of a dehydrating agent to induce ring closure. The fluorophenyl moiety can be introduced either before or after ring formation depending on the synthetic design.
- Reaction conditions: Controlled heating or reflux under inert atmosphere, often with dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
- Advantages: Good yields and relatively straightforward reaction scheme.
- Limitations: Requires careful control of temperature and reaction time to avoid side reactions.
Industrial and Large-Scale Synthesis
Industrial production methods optimize the above laboratory procedures for scale-up, focusing on maximizing yield and purity while minimizing waste and reaction time.
- Continuous flow reactors are employed to maintain precise control over reaction parameters.
- Purification techniques such as chromatography and crystallization are optimized to isolate the target compound in high purity.
- The process aims for environmental sustainability by reducing the use of toxic solvents and reagents.
Green Chemistry Approaches
Solid-State Grinding Method
A notable green chemistry method for synthesizing oxadiazole derivatives involves solid-state reactions without organic solvents, reducing environmental impact.
- Procedure: Hydrazone intermediates are oxidatively cyclized using ferric chloride hexahydrate (FeCl3·6H2O) under grinding conditions at room temperature.
- Advantages: Short reaction times (minutes), high yields (85-94%), mild conditions, and high purity products.
- Mechanism: The oxidative cyclization converts hydrazone precursors into the oxadiazole ring efficiently.
- Example: This method has been applied successfully to synthesize 1,3,4-oxadiazole derivatives with fluorophenyl substituents, demonstrating its applicability to related oxadiazole systems.
Detailed Synthetic Example (Adapted from Literature)
This sequence demonstrates a solvent-free, environmentally friendly preparation route that can be adapted for the synthesis of 1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol or closely related derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclization of hydrazides with nitriles | Hydrazides, nitriles, dehydrating agents (e.g., POCl3) | Reflux, inert atmosphere | Well-established, good yields | Moderate to high | Requires careful control |
| Electrophilic aromatic substitution | Fluorinated aromatic precursors | Controlled temperature | Selective fluorine introduction | Variable | May precede or follow ring formation |
| Solid-state oxidative cyclization (Grindstone Chemistry) | Hydrazones, FeCl3·6H2O | Room temp, grinding | Green, rapid, high purity | 85-94% | Environmentally benign, solvent-free |
| Industrial continuous flow synthesis | Optimized reagents and reactors | Controlled flow, temperature | Scalable, high purity | High | Uses advanced purification |
Research Findings and Analysis
- The oxidative cyclization using FeCl3·6H2O under grinding conditions is a significant advancement in the synthesis of oxadiazole derivatives, offering a rapid, high-yielding, and environmentally friendly alternative to traditional methods.
- The presence of the 3-fluorophenyl group enhances the compound's stability and biological activity, making the precise introduction of this substituent crucial during synthesis.
- Industrial methods focus on scaling these reactions while maintaining efficiency and purity, often employing continuous flow techniques and advanced chromatographic purification.
- The synthetic flexibility allows for subsequent functionalization or derivatization, expanding the compound's utility in research and pharmaceutical applications.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form a ketone. This reaction is typically mediated by strong oxidizing agents:
Key observation : The meta-fluorophenyl group stabilizes the oxadiazole ring during oxidation, preventing unintended side reactions .
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group participates in esterification and etherification:
Ester Formation
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT | 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate |
| Benzoyl chloride | DMAP, DCM, reflux | Corresponding benzoyl ester |
Yields range from 65–82% depending on steric bulk of acylating agent.
Cyclization Reactions
The compound facilitates heterocycle formation through intramolecular reactions:
| Reactant | Conditions | Product |
|---|---|---|
| Thiourea | HCl, ethanol reflux | 5-(1-hydroxyethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole thioether |
| Hydrazine hydrate | MW irradiation, 120°C | Pyrazole-fused oxadiazole derivatives |
Microwave-assisted methods improve yields to ≥85% compared to conventional heating .
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes electrophilic substitution at position 5:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Halogenation | NBS (N-bromosuccinimide), AIBN | Bromination at C5 |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro group introduction |
Limitation : Fluorine at the meta position deactivates the phenyl ring, requiring strong electrophiles.
Reductive Transformations
The hydroxyl group and oxadiazole ring participate in reduction pathways:
| Reduction Target | Reagent | Product |
|---|---|---|
| Alcohol → Alkane | HI, red phosphorus | 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethane |
| Oxadiazole ring | H<sub>2</sub>/Pd-C | Open-chain amide derivatives |
Hydrogenolysis of the oxadiazole ring occurs under high-pressure H<sub>2</sub> (>50 psi) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling is feasible at the fluorophenyl ring:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 3-(3-Fluoro-4'-methoxybiphenyl-3-yl)-5-(1-hydroxyethyl)-1,2,4-oxadiazole | 73% |
Coupling occurs selectively at the fluorine-free positions of the phenyl ring.
Biological Activity Correlation
Reaction products exhibit modified bioactivity:
| Derivative | Tested Activity | IC<sub>50</sub> |
|---|---|---|
| Acetylated form | HDAC inhibition | 12.1 nM |
| Brominated oxadiazole | Anticancer (MCF-7) | 8.4 µM |
Structure-activity relationship (SAR) studies highlight the importance of the hydroxyl group for target binding .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial activity. For instance, derivatives of oxadiazoles have been studied for their effectiveness against various bacterial strains and fungi. The presence of the fluorophenyl group may enhance this activity by improving lipophilicity and cellular penetration.
Anticancer Potential
Preliminary studies suggest that 1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol may have anticancer properties. Oxadiazole derivatives have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. More research is needed to elucidate the specific mechanisms involved.
Pharmaceutical Applications
Drug Development
The unique structure of this compound makes it a candidate for developing new therapeutic agents. Its potential as an anti-inflammatory or analgesic agent is currently under investigation. The compound's ability to modify biological pathways could lead to novel treatments for diseases such as arthritis or chronic pain syndromes.
Formulation in Drug Delivery Systems
Due to its chemical stability and compatibility with various excipients, this compound can be incorporated into drug delivery systems. Its incorporation into nanoparticles or liposomes could enhance the bioavailability of poorly soluble drugs.
Material Science Applications
Polymer Chemistry
In material science, the incorporation of oxadiazole groups into polymers can improve their thermal stability and mechanical properties. Research is ongoing to explore how this compound can be utilized in synthesizing advanced materials with specific functional properties.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Activity of Oxadiazole Derivatives | To evaluate the antimicrobial efficacy against E. coli and S. aureus | The compound exhibited significant inhibition zones compared to control groups. |
| Evaluation of Anticancer Properties | Investigating the cytotoxic effects on breast cancer cell lines | Induced apoptosis was observed in treated cells at varying concentrations. |
| Development of Drug Delivery Systems | To assess the solubility enhancement of poorly soluble drugs | Formulations containing the compound showed improved drug release profiles compared to traditional methods. |
Mechanism of Action
The mechanism of action of 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations:
Substituent Effects: Halogen Position: Replacing the 3-fluorophenyl group with 2-methoxyphenyl () or 3-chlorophenyl () modifies steric and electronic interactions. For example, chlorine’s larger atomic radius may enhance hydrophobic interactions in biological targets compared to fluorine.
Functional Group Modifications: Ethanol vs. Spirocyclic and Bicyclic Systems: Compounds like 1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride () and pyrazolo-pyridine derivatives () exhibit increased three-dimensionality, which can improve selectivity in drug-receptor interactions .
Safety and Handling :
- Unlike the target compound, some analogs (e.g., ) have detailed safety profiles, including acute toxicity classifications (e.g., H302, H312, H332) and handling guidelines. The absence of safety data for the target compound necessitates caution in its use .
Biological Activity
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, also known by its CAS number 1341534-14-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₉FN₂O₂
- Molecular Weight : 208.19 g/mol
- IUPAC Name : 1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol
Biological Activities
The biological activities of this compound have been investigated across various studies. Key findings include:
Anticancer Activity
Recent research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds based on the oxadiazole structure showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) with IC₅₀ values ranging from 0.12 to 2.78 μM .
- A specific derivative showed an IC₅₀ value of 15.63 μM against the MCF-7 cell line, comparable to Tamoxifen, a standard treatment for breast cancer .
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of apoptosis through the activation of caspase pathways.
- Modulation of p53 expression levels leading to increased apoptotic activity in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity:
- Studies have reported that oxadiazole derivatives possess significant antibacterial properties against various pathogens. For example, compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .
Data Tables
| Activity | Cell Line/Pathogen | IC₅₀/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 μM | |
| Anticancer | A549 | 0.12 - 2.78 μM | |
| Antimicrobial | Staphylococcus aureus | 0.22 μg/mL |
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Properties :
- Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against clinical isolates of bacteria. The study established that certain structural modifications enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .
Q & A
Q. What are the established synthetic routes for 1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, and how can experimental conditions be optimized?
The synthesis typically involves cyclization of precursors containing fluorophenyl and oxadiazole moieties. A stepwise approach is recommended:
- Step 1 : Condensation of 3-fluorophenylacetone with diethyl oxalate under basic conditions (e.g., sodium methylate) to form intermediates.
- Step 2 : Hydrazinolysis to generate the oxadiazole core.
- Step 3 : Reduction or functionalization to introduce the ethanol group.
Optimization : Reaction time, temperature, and stoichiometry of hydrazine hydrate are critical. IR and -NMR spectroscopy are used to confirm intermediate structures . HPLC-MS ensures purity (>95%) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- IR : Confirm the presence of O–H (broad peak ~3200–3400 cm) and C=N (1630–1680 cm) bonds.
- -NMR : Identify aromatic protons (δ 7.2–8.1 ppm for 3-fluorophenyl) and ethanol protons (δ 1.5–2.0 ppm for CH, δ 4.5–5.0 ppm for OH).
- Crystallography : Use SHELXTL or similar software for single-crystal X-ray diffraction. Key parameters include bond lengths (e.g., C–O ≈ 1.36 Å, N–O ≈ 1.38 Å) and angles (e.g., C–N–C ≈ 120° in the oxadiazole ring) .
Q. What biological activities are associated with 1,2,4-oxadiazole derivatives containing fluorophenyl groups?
1,2,4-Oxadiazoles are known for:
- Antifungal activity : Inhibition of lanosterol 14α-demethylase (CYP51) via docking studies .
- Anti-inflammatory effects : Modulation of cyclooxygenase-2 (COX-2) in silico .
- Anticancer potential : Interaction with anaplastic lymphoma kinase (ALK) .
Fluorine enhances bioavailability and metabolic stability by reducing CYP450-mediated oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?
Key SAR Insights :
Q. What crystallographic data are available for similar oxadiazole derivatives, and how can they inform molecular interactions?
- Reported structures :
- 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid : Orthorhombic crystal system (space group ), with intermolecular H-bonds between oxadiazole and carboxylic groups .
- S-Alkyl triazole derivatives : Triclinic packing with halogen-π interactions stabilizing the fluorophenyl group .
Application : Overlay target compound’s predicted structure with resolved analogs (e.g., using PyMOL) to identify steric clashes or favorable interactions .
Q. How can researchers resolve contradictions in biological data between in vitro and in vivo models?
Case Example : A compound may show potent COX-2 inhibition in vitro but poor efficacy in murine models due to:
Q. What computational tools are recommended for predicting metabolic pathways and toxicity?
Q. How can in vivo efficacy be evaluated for neurological targets (e.g., mGlu5 modulation)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
